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Compound of Interest

Compound Name: Piperidine-3-carbaldehyde

Cat. No.: B1602230

A comprehensive spectroscopic analysis of a key heterocyclic building block is currently
unavailable in the public domain. Despite its significance as a structural motif in medicinal
chemistry and drug development, a detailed public repository of experimental Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Piperidine-3-
carbaldehyde remains elusive.

Extensive searches of chemical databases, scientific literature, and supplier technical data
sheets have failed to yield the specific experimental spectroscopic data required for a
comprehensive technical guide on Piperidine-3-carbaldehyde. While the compound is
commercially available, and its N-protected derivatives are documented, the foundational
spectral data for the parent molecule is not provided in the accessed resources.

This guide acknowledges the demand for such information within the scientific community and
outlines the standard methodologies that would be employed for such a characterization. When
this data becomes publicly available, this document will be updated to provide a full analysis.

Molecular Structure and Significance

Piperidine-3-carbaldehyde, a derivative of piperidine, features a six-membered heterocyclic
amine ring with a formyl group at the 3-position. This structure is a valuable building block in
the synthesis of more complex molecules, particularly in the development of pharmaceutical
agents. The aldehyde functional group serves as a versatile handle for a variety of chemical
transformations, while the piperidine ring is a common scaffold in many bioactive compounds.
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Hypothetical Spectroscopic Analysis

While experimental data is not currently available, a theoretical analysis based on the known
structure of Piperidine-3-carbaldehyde can provide an estimation of the expected
spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the
presence of multiple chiral centers and the conformational flexibility of the piperidine ring.
The aldehyde proton would appear as a singlet or a narrowly split multiplet in the downfield
region, typically between 9-10 ppm. The protons on the piperidine ring would resonate in the
aliphatic region, generally between 1.5 and 3.5 ppm. The proton on the carbon bearing the
aldehyde group (C3) would likely be the most deshielded of the ring protons. The N-H proton
of the piperidine ring would appear as a broad singlet, and its chemical shift would be highly
dependent on the solvent and concentration.

e 13C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the
carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the
aldehyde, expected in the range of 190-200 ppm. The carbons of the piperidine ring would
appear in the aliphatic region, typically between 20-60 ppm. The carbon atom attached to the
aldehyde group (C3) would be expected at a higher chemical shift compared to the other
methylene carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Piperidine-
3-carbaldehyde, the following characteristic absorption bands would be anticipated:

e C=0 Stretch: A strong, sharp absorption band between 1720-1740 cm~1 corresponding to
the stretching vibration of the aldehyde carbonyl group.

e C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm~—* and 2820 cm~1 for
the C-H stretch of the aldehyde proton.
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e N-H Stretch: A moderate, somewhat broad band in the region of 3300-3500 cm~! due to the
N-H stretching vibration of the secondary amine.

e C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm~1 region corresponding to the C-
H stretching vibrations of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Molecular lon Peak: In an electron ionization (El) mass spectrum, the molecular ion peak
(M*) would be observed at an m/z value corresponding to the molecular weight of
Piperidine-3-carbaldehyde (CeH11NO, 113.16 g/mol ).

e Fragmentation Pattern: The molecule would be expected to undergo characteristic
fragmentation pathways. Common fragmentation would involve the loss of the formyl group
(CHO, 29 amu) or cleavage of the piperidine ring.

Experimental Protocols

The acquisition of spectroscopic data for Piperidine-3-carbaldehyde would follow standard
laboratory procedures.

NMR Spectroscopy

A sample of Piperidine-3-carbaldehyde would be dissolved in a suitable deuterated solvent
(e.g., CDCIs, D20, or DMSO-ds). *H and 3C NMR spectra would be recorded on a high-field
NMR spectrometer.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer.
The sample could be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or
KBr) or as a thin film.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1602230?utm_src=pdf-body
https://www.benchchem.com/product/b1602230?utm_src=pdf-body
https://www.benchchem.com/product/b1602230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The mass spectrum would be obtained using a mass spectrometer, with ionization achieved
through methods such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion and Future Outlook

A comprehensive, publicly available set of experimental spectroscopic data for Piperidine-3-
carbaldehyde is a clear necessity for the scientific community, particularly for researchers in
synthetic and medicinal chemistry. The lack of this foundational data hinders the efficient
characterization and utilization of this important chemical building block. It is anticipated that as
synthetic routes are further developed and published, this critical spectroscopic information will
become available, enabling a more complete understanding and application of Piperidine-3-
carbaldehyde.

¢ To cite this document: BenchChem. [Spectroscopic Data for Piperidine-3-carbaldehyde: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602230#spectroscopic-data-of-piperidine-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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